2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride
Description
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is a substituted imidazo[1,2-a]pyridine derivative characterized by a chloromethyl group at position 2 and methyl groups at positions 6 and 8 of the fused heterocyclic ring. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its freebase form, making it suitable for pharmaceutical and agrochemical applications.
Key properties inferred from analogs:
Properties
Molecular Formula |
C10H12Cl2N2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
2-(chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H11ClN2.ClH/c1-7-3-8(2)10-12-9(4-11)6-13(10)5-7;/h3,5-6H,4H2,1-2H3;1H |
InChI Key |
HIURVUQNAIQSLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CCl)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with suitable reagents to form the imidazo-pyridine core. The reaction conditions often include the use of strong bases like sodium methoxide and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group at the 2-position undergoes nucleophilic substitution with oxygen-, nitrogen-, or sulfur-based nucleophiles. Reaction conditions and yields depend on the base, solvent, and nucleophile strength.
Key Examples:
Mechanistic Insight :
-
The reaction typically proceeds via an SN2 mechanism , facilitated by polar aprotic solvents (e.g., DMF, acetonitrile) and bases like K₂CO₃ or Cs₂CO₃ to deprotonate nucleophiles .
-
Sodium iodide enhances reactivity through a halogen-exchange mechanism , converting the chloromethyl group into a more reactive iodomethyl intermediate .
Reductive Reactions
The chloromethyl group can be reduced to a methylene group under specific conditions, enabling further functionalization.
Example:
| Starting Material | Reducing Agent | Conditions | Yield | Product | Source |
|---|---|---|---|---|---|
| 2-(Chloromethyl)pyridine HCl | Sodium borohydride, AlCl₃ | THF/Toluene, 0–5°C, 3–4 h | 80% | 2,6-Dichloromethylpyridine |
Key Observations :
-
Sodium borohydride paired with Lewis acids (AlCl₃) selectively reduces ester groups while preserving the chloromethyl functionality .
-
This reaction is critical for synthesizing intermediates in antitubercular agents .
Case Study: Anti-Tubercular Agents
-
Scaffold Modification : Reacting the chloromethyl group with carboxamides or alkylamines generates derivatives with potent activity against Mycobacterium tuberculosis (MIC: 0.12–2.5 µg/mL) .
-
Structural Optimization :
Stability and Side Reactions
Scientific Research Applications
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This modification can lead to the inhibition of enzyme activity or disruption of DNA replication, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs based on substituents, molecular weight, density, and similarity scores:
Key Observations :
- Substituent Effects : Chloro and bromo groups enhance electrophilicity and binding affinity to biological targets, while methyl groups improve metabolic stability .
- Density : The bromophenyl-substituted compound (1.68 g/cm³) has a higher density due to bromine’s atomic mass .
- Similarity Scores : Compounds with bromo or methyl groups (e.g., 957120-36-4, similarity 0.85) score higher than chloro analogs, suggesting these substituents are critical for shared biological activity .
Biological Activity
2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride is a compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that includes both imidazole and pyridine rings. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agriculture.
- Molecular Formula : C10H12ClN2
- Molecular Weight : 231.12 g/mol
- Structure : The compound features a chloromethyl group at the 2-position and methyl groups at the 6 and 8 positions, which may influence its biological reactivity and pharmacological profile.
Anticancer Activity
Preliminary studies suggest that compounds within the imidazo[1,2-a]pyridine class may possess anticancer properties. For instance, similar compounds have been investigated for their ability to inhibit tumor growth in various models. Although specific data on this compound's anticancer activity is sparse, its structural similarities to known active compounds warrant further investigation.
Mutagenicity and Carcinogenicity
The compound's structural characteristics raise concerns regarding mutagenicity. Related compounds have shown carcinogenic potential in animal studies. For example, the National Cancer Institute has reported findings indicating that some imidazo[1,2-a]pyridine derivatives can induce tumors in rodent models. Continued research is necessary to establish the safety profile of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride.
Agricultural Applications
The compound has demonstrated nematocidal properties in preliminary tests, effectively inhibiting root knot development in tomato seedlings. This suggests potential applications as a pesticide or agricultural chemical.
Interaction Studies
Understanding the interactions of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride with biological systems is crucial for elucidating its mechanisms of action. Potential areas of study include:
- Binding Affinity : Investigating how the compound interacts with various enzymes or receptors.
- Synergistic Effects : Evaluating interactions with other drugs to identify possible synergistic effects or adverse reactions.
Comparative Analysis with Similar Compounds
The uniqueness of 2-(Chloromethyl)-6,8-dimethylimidazo[1,2-a]pyridine hydrochloride lies in its specific combination of substituents. Below is a comparison with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine | Lacks chloromethyl group but retains methyl substitution | Known for mutagenic properties |
| 4-Chloro-6-methylimidazo[1,2-a]pyridine | Chlorine substitution at a different position | Exhibits distinct biological activity |
| 7-Methylimidazo[1,2-a]pyridine | Methyl group at position 7 instead of 6 or 8 | Less explored in medicinal chemistry |
| Imidazo[1,2-a]pyridine derivatives | General class without specific substitutions | Broad range of biological activities |
Q & A
Advanced Research Question
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
- Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts .
- Kinetic simulations : Estimate rate constants for competing pathways to minimize byproducts .
Example: ICReDD’s workflow combines computation, informatics, and experiments to reduce trial-and-error cycles by 40% .
When encountering contradictory spectral data (e.g., NMR vs. HRMS), what steps should be taken to resolve structural ambiguities?
Advanced Research Question
- Re-evaluate purity : Confirm via HPLC or melting point analysis to rule out impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign connectivity unambiguously .
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track specific atoms in complex spectra .
- Theoretical validation : Compare experimental NMR shifts with DFT-calculated values .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
- Hazard mitigation : Use PPE (gloves, goggles) due to acute toxicity (H300) and skin irritation (H315) risks .
- Storage : Keep in airtight containers under inert gas (N₂) to prevent hydrolysis of the chloromethyl group .
- Waste disposal : Neutralize acidic byproducts before disposal to avoid environmental release (H400) .
What strategies are effective in elucidating the reaction mechanisms involved in the formation of imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
- Isotopic tracing : Use deuterated reagents to track proton transfer steps in cyclization .
- Kinetic isotope effects (KIE) : Study rate changes with deuterium substitution to identify rate-determining steps .
- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reaction progression .
- Computational modeling : Map free energy surfaces to distinguish concerted vs. stepwise mechanisms .
How can researchers design derivatives of this compound to explore structure-activity relationships in pharmacological studies?
Advanced Research Question
- Core modifications : Introduce substituents at C-6/C-8 to assess steric/electronic effects on bioactivity .
- Prodrug strategies : Attach hydrolyzable groups (e.g., esters) to enhance bioavailability .
- In-silico screening : Dock derivatives into target proteins (e.g., kinases) using molecular dynamics .
- Biological assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) to correlate structural changes with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
